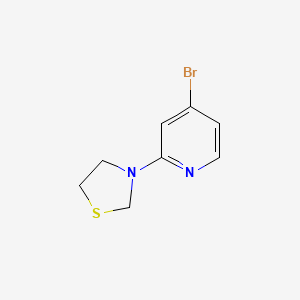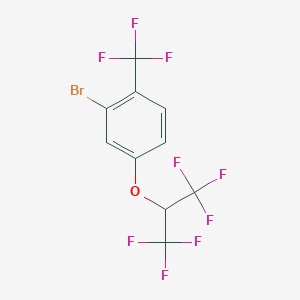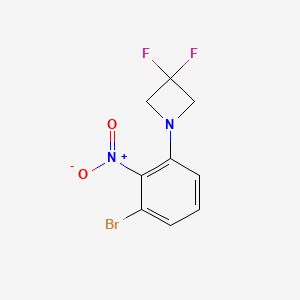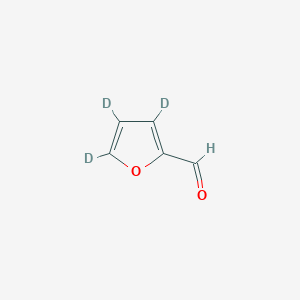
フルフラール-3,4,5-D3
概要
説明
Furfural-3,4,5-D3 is a variant of furfural, a commodity chemical derived from biomass . It is used in synthetic chemistry and is available as a high-quality, certified reference material .
Synthesis Analysis
Furfural, the parent compound of Furfural-3,4,5-D3, is produced from biomass, specifically from the hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures . The exact synthesis process for Furfural-3,4,5-D3 is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular formula of Furfural-3,4,5-D3 is C5HD3O2 . The exact structure is not provided in the search results.Chemical Reactions Analysis
Furfural, from which Furfural-3,4,5-D3 is derived, can be converted into a variety of chemicals and fuels. This includes the production of furfurylamine, C6 carboxylic acid (i.e., furandicarboxylic acid), furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .Physical and Chemical Properties Analysis
Furfural-3,4,5-D3 is an oil with a light yellow to dark yellow color . It is hygroscopic and should be stored in a refrigerator under an inert atmosphere . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
バイオマス変換とバイオ燃料生産
フルフラールは、バイオマスから得られる重要なプラットフォーム分子であり、バイオ燃料の生産において重要な役割を果たします。 その水素化は、燃料生産において貴重な(テトラヒドロ)フルフリルアルコールや2-メチル(テトラヒドロ)フランなどのさまざまな下流製品につながります 。変換プロセスは触媒系によって強化され、持続可能なエネルギー源に向けた効率的なバイオマス活用に不可欠です。
製薬業界
製薬業界では、フルフラール誘導体は、さまざまな医薬品の合成のための前駆体として使用されています。 この化合物はさまざまな化学物質に変換できるため、医薬品用途における貴重な出発物質となっています .
農薬
フルフラール誘導体は、農業業界で殺菌剤や殺線虫剤として役立ちます。 作物の害虫や病気を防除する効果は、農薬の研究開発において重要な役割を果たしています .
石油化学精製
1927年にさかのぼり、フルフラールはディーゼル燃料から芳香族化合物を除去するための抽出剤として使用されてきました。 この用途は、ディーゼルの着火特性を大幅に改善し、石油精製業界において不可欠な部分です .
食品・飲料業界
フルフラールの誘導体は、食品や飲料においても風味増強剤として使用されています。 安全基準を損なうことなく味覚プロフィールを変更できるため、食品科学における研究対象となっています .
材料科学
材料科学では、フルフラールとその誘導体は、樹脂、バイオプラスチックの製造や、滑走路やポットホールなどのインフラストラクチャの迅速な全天候型修理システムの成分として使用されています。 フルフラールの材料用途における汎用性は、その化学的安定性と反応性に起因しています .
Safety and Hazards
将来の方向性
Furfural, the parent compound of Furfural-3,4,5-D3, has been identified as a promising chemical platform directly derived from biomass . Its conversion into a variety of chemicals and fuels is an active area of research, with a focus on developing new catalytic processes that transform biomass into valuable products under competitive conditions . The future of Furfural-3,4,5-D3 likely lies in similar directions, although specific future directions for this compound are not provided in the search results.
作用機序
Target of Action
Furfural-3,4,5-D3 is a derivative of furfural, a key furan inhibitor that acts synergistically with other inhibitors present in the hydrolysate . The primary targets of Furfural-3,4,5-D3 are likely to be similar to those of furfural, which include microbial metabolism .
Mode of Action
Furfural, from which furfural-3,4,5-d3 is derived, is known to exert toxicity on microbial metabolism . It’s plausible that Furfural-3,4,5-D3 may interact with its targets in a similar manner, causing changes that inhibit microbial metabolism.
Biochemical Pathways
Furfural-3,4,5-D3 likely affects the same biochemical pathways as furfural. Furfural is known to interfere with the conversion of lignocellulosic carbon to pyruvate, a key step in many biochemical pathways . The downstream effects of this interference can include reduced productivity of microbial biocatalysts .
Result of Action
The molecular and cellular effects of Furfural-3,4,5-D3’s action are likely to be similar to those of furfural. Furfural is known to inhibit microbial metabolism, which can result in reduced productivity of microbial biocatalysts .
Action Environment
The action, efficacy, and stability of Furfural-3,4,5-D3 are likely to be influenced by various environmental factors. For instance, the presence of other inhibitors in the hydrolysate can enhance the inhibitory effect of furfural . It’s plausible that similar interactions could influence the action of Furfural-3,4,5-D3.
生化学分析
Biochemical Properties
Furfural-3,4,5-D3 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase. These interactions often result in the inhibition of enzyme activity, leading to alterations in cellular metabolism. Additionally, Furfural-3,4,5-D3 can form adducts with proteins, affecting their structure and function .
Cellular Effects
Furfural-3,4,5-D3 has been shown to induce the accumulation of reactive oxygen species (ROS) in various cell types, including yeast cells (Saccharomyces cerevisiae). This accumulation leads to cellular damage, affecting mitochondria, vacuole membranes, the actin cytoskeleton, and nuclear chromatin . The compound also influences cell signaling pathways and gene expression, often resulting in oxidative stress and altered cellular metabolism.
Molecular Mechanism
At the molecular level, Furfural-3,4,5-D3 exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, particularly those involved in glycolysis and the pentose phosphate pathway . The compound also induces oxidative stress by generating ROS, which can damage cellular components and alter gene expression. Additionally, Furfural-3,4,5-D3 can form covalent adducts with proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furfural-3,4,5-D3 can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to Furfural-3,4,5-D3 has been shown to cause persistent oxidative stress and cellular damage in in vitro studies . In vivo studies have also demonstrated long-term effects on cellular function, including altered metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Furfural-3,4,5-D3 vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and metabolic changes. At higher doses, Furfural-3,4,5-D3 can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, with certain dosages leading to a rapid increase in adverse effects. It is crucial to carefully control the dosage to avoid toxic effects in experimental settings.
Metabolic Pathways
Furfural-3,4,5-D3 is involved in several metabolic pathways, primarily those related to the degradation of furanic compounds. The compound is metabolized to less toxic intermediates, such as furan methanol and furoic acid, through enzymatic reduction and oxidation reactions . These metabolic pathways often involve enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play crucial roles in detoxifying Furfural-3,4,5-D3.
Transport and Distribution
Within cells and tissues, Furfural-3,4,5-D3 is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is often transported by specific binding proteins and transporters . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. Furfural-3,4,5-D3 tends to accumulate in organs with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
Furfural-3,4,5-D3 is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its localization, with different effects observed in various compartments. For example, in the mitochondria, Furfural-3,4,5-D3 can induce oxidative stress and disrupt mitochondrial function. In the nucleus, it can affect gene expression by interacting with DNA and nuclear proteins.
特性
IUPAC Name |
3,4,5-trideuteriofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBBIBNJHNGZAN-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


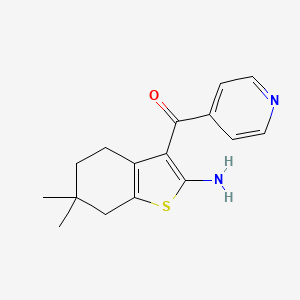
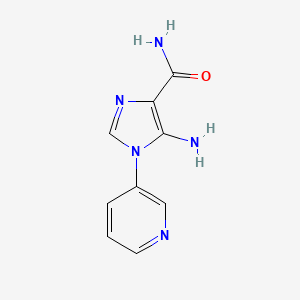
![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)
